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3-(Uracil-1-yl)pyrrolidine

dUTPase inhibition structure-activity relationship regioisomer comparison

3-(Uracil-1-yl)pyrrolidine (IUPAC: 1-(pyrrolidin-3-yl)pyrimidine-2,4-dione; CAS 898908-30-0; molecular formula C₈H₁₁N₃O₂; MW 181.19 g/mol) is a heterocyclic building block comprising a uracil moiety linked via its N1 position to the 3-position of a pyrrolidine ring. The compound belongs to the broader class of pyrrolidine-containing uracil derivatives that have been explored as scaffolds for human deoxyuridine triphosphatase (dUTPase) inhibitors, with advanced N-carbonylpyrrolidine-uracil analogs achieving IC₅₀ values of 0.15 μM against the target enzyme.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Cat. No. B1365016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Uracil-1-yl)pyrrolidine
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1CNCC1N2C=CC(=O)NC2=O
InChIInChI=1S/C8H11N3O2/c12-7-2-4-11(8(13)10-7)6-1-3-9-5-6/h2,4,6,9H,1,3,5H2,(H,10,12,13)
InChIKeyMSFBOFSKTWCBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Uracil-1-yl)pyrrolidine (CAS 898908-30-0): Chemical Identity, Scaffold Class, and Procurement Baselines


3-(Uracil-1-yl)pyrrolidine (IUPAC: 1-(pyrrolidin-3-yl)pyrimidine-2,4-dione; CAS 898908-30-0; molecular formula C₈H₁₁N₃O₂; MW 181.19 g/mol) is a heterocyclic building block comprising a uracil moiety linked via its N1 position to the 3-position of a pyrrolidine ring . The compound belongs to the broader class of pyrrolidine-containing uracil derivatives that have been explored as scaffolds for human deoxyuridine triphosphatase (dUTPase) inhibitors, with advanced N-carbonylpyrrolidine-uracil analogs achieving IC₅₀ values of 0.15 μM against the target enzyme [1]. The free secondary amine on the pyrrolidine ring distinguishes this compound from N-protected variants and enables direct downstream functionalization without deprotection steps .

Why 3-(Uracil-1-yl)pyrrolidine Cannot Be Substituted by Other Pyrrolidine-Uracil Regioisomers or Linker-Extended Analogs


Substituting 3-(Uracil-1-yl)pyrrolidine with its closest regioisomer 5-(pyrrolidin-1-yl)uracil (CAS 37454-54-9) or linker-extended analogs such as 3-((2-pyrrolidine-1-yl)-ethyl)uracil (CAS 1254329-95-7) is not scientifically equivalent because the attachment position fundamentally alters electronic distribution, hydrogen-bonding capacity, and the vector of the pyrrolidine ring relative to the uracil pharmacophore [1]. In the dUTPase inhibitor SAR, the N1-substituted uracil core is essential for occupying the uracil recognition region of the enzyme, while modifications at the C5 or C6 positions produce divergent binding modes [2]. The 3-(Uracil-1-yl)pyrrolidine scaffold preserves the N1-linked pyrrolidine geometry found in the most potent dUTPase inhibitors (e.g., compound 12k, IC₅₀ = 0.15 μM) [3], whereas the C5-substituted regioisomer places the pyrrolidine ring in a topologically distinct orientation that cannot recapitulate this binding mode [1]. Furthermore, Boc-protected variants (e.g., CAS 1637407-19-2) require an additional deprotection step that may be incompatible with acid-sensitive downstream chemistry, making the free-amine form the preferred entry point for parallel library synthesis [4].

Quantitative Differentiation Evidence for 3-(Uracil-1-yl)pyrrolidine Versus Closest Analogs


Regioisomeric Attachment Position: N1-C3 vs. C5-N Linkage Determines dUTPase Inhibitor Scaffold Potential

The target compound 3-(Uracil-1-yl)pyrrolidine bears the pyrrolidine ring at the uracil N1 position via a C–N bond to the pyrrolidine 3-carbon. This N1-substitution pattern is conserved in the most potent human dUTPase inhibitors derived from this scaffold class. In the seminal SAR study by Miyakoshi et al. (2012), N-carbonylpyrrolidine-containing uracils—which are direct derivatives of the 3-(Uracil-1-yl)pyrrolidine core—achieved IC₅₀ values of 0.15 μM (compound 12k) and 0.067 μM (compound 14c) against human dUTPase [1]. The X-ray co-crystal structure (PDB 3ARA, resolution 1.70 Å) confirmed that the uracil ring occupies the enzyme's uracil recognition region while the pendant pyrrolidine-derived substituent occupies a hydrophobic pocket, with π-stacking between the uracil and phenyl rings [2]. By contrast, the C5-substituted regioisomer 5-(pyrrolidin-1-yl)pyrimidine-2,4-dione (CAS 37454-54-9) orients the pyrrolidine ring at a vector incompatible with this binding mode, and no dUTPase inhibitory activity has been reported for this regioisomer . The regioisomeric difference translates to a fundamentally different pharmacophoric geometry: the N1–C3 attachment preserves the uracil N3–H and C4=O hydrogen-bonding functionality essential for target engagement, whereas C5-substitution sterically and electronically perturbs the uracil ring system [1].

dUTPase inhibition structure-activity relationship regioisomer comparison cancer chemotherapy

Free Secondary Amine Handle: Synthetic Step-Count Advantage Over Boc-Protected Variants for Parallel Library Synthesis

3-(Uracil-1-yl)pyrrolidine presents a free secondary amine (pyrrolidine NH, predicted pKa ~10.5) available for immediate N-functionalization via acylation, sulfonylation, reductive amination, or urea formation. In contrast, the commercially available 6-(1-Boc-pyrrolidin-3-yl)pyrimidine-2,4(1H,3H)-dione (CAS 1637407-19-2) and 6-(1-Boc-pyrrolidin-3-yl)pyrimidine-2,4-dione derivatives require a Boc deprotection step (typically TFA/CH₂Cl₂ or HCl/dioxane) prior to functionalization [1]. This adds one synthetic step and introduces potential issues: (i) acid-labile functional groups elsewhere in the molecule may be incompatible; (ii) TFA salt residues can interfere with subsequent coupling reactions; (iii) the deprotection step typically incurs a 5–15% yield loss depending on conditions [2]. For medicinal chemistry teams running parallel arrays of 24–96 compounds, eliminating a deprotection step per compound translates to approximately 1–2 days of saved synthesis time per library, reduced solvent consumption, and lower purification burden . The free amine also enables direct use in one-pot, multi-component reactions (e.g., Ugi reaction) that are incompatible with Boc-protected amines .

medicinal chemistry parallel synthesis building block efficiency N-functionalization

Conformational Restriction: Direct N1–C3 Linkage Reduces Rotatable Bonds Compared to Linker-Extended Analogs

3-(Uracil-1-yl)pyrrolidine features a direct C–N bond between the uracil N1 and the pyrrolidine C3, resulting in a calculated 1 rotatable bond between the two ring systems. In contrast, the linker-extended analog 3-((2-pyrrolidine-1-yl)-ethyl)uracil (CAS 1254329-95-7) contains an ethylene spacer, adding 2 rotatable bonds (total of 3 between ring systems) [1]. This difference has implications for both target binding and physicochemical properties. The conformational restriction strategy in dUTPase inhibitor design was explicitly validated by Miyakoshi et al., who demonstrated that rigidifying the uracil-pyrrolidine linkage improved oral pharmacokinetic profile while maintaining potency [2]. The reduced conformational entropy penalty upon target binding favors the directly linked scaffold: each frozen rotatable bond contributes approximately 0.7–1.6 kcal/mol to binding free energy [3]. Additionally, the directly linked scaffold has a lower topological polar surface area (tPSA) and reduced molecular flexibility, which are favorable parameters for membrane permeability as predicted by Lipinski's and Veber's rules [4]. The 5-(pyrrolidin-1-yl)uracil regioisomer (CAS 37454-54-9) has a comparable rotatable bond count (1 bond) but a distinct tPSA of 61.4 Ų and an experimental logP of −0.2 [5]; the N1-substituted target compound is expected to have a similar tPSA but different hydrogen-bonding capacity due to the free pyrrolidine NH.

conformational restriction ligand efficiency entropic penalty bioavailability

Precedented Scaffold: Direct Derivatization Path to Sub-100 nM dUTPase Inhibitors Validated by X-Ray Crystallography

The 3-(Uracil-1-yl)pyrrolidine scaffold is the direct synthetic precursor to the N-carbonylpyrrolidine-uracil and N-sulfonylpyrrolidine-uracil series that produced the most potent human dUTPase inhibitors reported in the primary literature. In the Miyakoshi et al. (2012) J. Med. Chem. study, N-functionalization of the pyrrolidine nitrogen with carbonyl or sulfonyl groups yielded compounds with IC₅₀ values ranging from 0.067 μM to 0.15 μM against human dUTPase [1]. The X-ray co-crystal structure of compound 16a bound to human dUTPase (PDB 3ARA, 1.70 Å) revealed a unique binding mode: the uracil ring occupies the uracil recognition region, the pyrrolidine-derived sulfonylpropyl linker traverses the active site, and the terminal diphenylhydroxymethyl group occupies a hydrophobic pocket, with the uracil and phenyl rings engaged in face-to-face π-stacking [2]. Critically, compounds 12a and 16a markedly enhanced the growth inhibition activity of 5-fluoro-2′-deoxyuridine (FdUrd) against HeLa S3 cells, achieving EC₅₀ values of 0.27–0.30 μM in combination, compared to FdUrd alone [1]. This combination effect was subsequently validated in vivo: conformationally restricted uracil-pyrrolidine derivatives exhibited favorable oral PK profiles and potent antitumor activity in combination with 5-fluorouracil (5-FU) in the MX-1 breast cancer xenograft model [3]. The free amine form (3-(Uracil-1-yl)pyrrolidine) is the immediate precursor for installing these potency-conferring N-substituents .

dUTPase inhibitor X-ray crystallography 5-FU combination therapy lead optimization

Chirality and Stereochemical Definition: Racemic vs. Enantiopure Procurement Options for SAR Studies

3-(Uracil-1-yl)pyrrolidine contains a stereogenic center at the pyrrolidine 3-position. The compound is commercially available primarily as the racemate, but established synthetic routes to both enantiomers have been published. Rejman et al. (2006) described a high-yield synthesis of racemic and enantiomeric 3-pyrrolidinyl derivatives of nucleobases starting from malic acid, demonstrating that nucleophilic displacement of the O-mesyl group proceeds with inversion of configuration, enabling access to both (R)- and (S)-enantiomers of 3-(pyrimidin-1-yl)pyrrolidine analogues [1]. This is significant because the dUTPase inhibitor SAR revealed stereochemical preferences: the most potent N-carbonylpyrrolidine-uracil inhibitors (12k, 16a) incorporate the (R)-configuration at the pyrrolidine 2-position substituent [2]. For SAR campaigns, access to enantiopure 3-(Uracil-1-yl)pyrrolidine would enable systematic evaluation of stereochemical effects on target binding, which is not possible with the C5-substituted regioisomer or the achiral linker-extended analogs . While 3-(Uracil-1-yl)pyrrolidine as a racemic building block is the most cost-efficient entry point, the existence of validated enantioselective routes provides a defined path for late-stage chiral optimization should differential activity be observed between enantiomers [1].

chiral resolution enantioselective synthesis stereochemistry-activity relationship pyrrolidine chirality

Molecular Weight and Physicochemical Efficiency: Lower MW and Higher Fsp³ Than Common Heterocyclic Alternatives

3-(Uracil-1-yl)pyrrolidine (MW 181.19 g/mol) is a low molecular weight, fragment-sized building block with favorable lead-likeness parameters. Its fraction of sp³-hybridized carbons (Fsp³) is 0.5 (4 sp³ carbons out of 8 total carbons), which correlates favorably with clinical success rates according to analyses by Lovering et al. [1]. The C5-substituted regioisomer 5-(pyrrolidin-1-yl)uracil has an identical molecular formula (C₈H₁₁N₃O₂, MW 181.19) and Fsp³ of 0.5, but the LogP difference is notable: the C5 regioisomer has a measured LogP of −0.2 [2], whereas the N1-substituted target compound is predicted to have a slightly higher LogP due to the different hydrogen-bonding capacity of the N1 vs. C5 uracil positions . More importantly, larger uracil-heterocycle building blocks commonly used in medicinal chemistry (e.g., 1-[2-oxo-1-(2-phenylmethoxyethyl)pyrrolidin-3-yl]pyrimidine-2,4-dione, MW 329.35; or 1-[1-(2-chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione, MW 257.67) carry significantly higher molecular weight, reducing the efficiency of fragment growth strategies. Starting from the 181 Da scaffold leaves approximately 320 Da of MW budget for optimization toward the typical 500 Da Lipinski ceiling, compared to only ~170 Da remaining when starting from the ~330 Da elaborated analog [3].

lead-likeness fraction sp³ molecular weight efficiency fragment-based drug discovery

Highest-Value Application Scenarios for 3-(Uracil-1-yl)pyrrolidine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Parallel Synthesis of N-Functionalized dUTPase Inhibitor Libraries

3-(Uracil-1-yl)pyrrolidine is the optimal building block for generating focused libraries of N-carbonylpyrrolidine-uracil or N-sulfonylpyrrolidine-uracil dUTPase inhibitors. The free pyrrolidine NH enables single-step diversification with commercially available acid chlorides, sulfonyl chlorides, isocyanates, or carboxylic acids (via HATU/DIPEA coupling), eliminating the Boc deprotection step required by N-protected alternatives . The Miyakoshi et al. (2012) SAR established that this specific N1-pyrrolidine-uracil geometry is essential for dUTPase inhibitory activity, with optimized derivatives achieving IC₅₀ values of 0.067–0.15 μM and enhancing FdUrd growth inhibition in HeLa S3 cells (EC₅₀ = 0.27–0.30 μM) [1]. Procurement of the C5-substituted regioisomer would yield a scaffold with no validated path to dUTPase inhibition. For teams pursuing 5-FU combination therapy strategies, this building block provides the most direct synthetic entry to inhibitors with demonstrated in vivo antitumor activity in xenograft models [2].

Fragment-Based Drug Discovery: Low-MW Starting Point for Property-Guided Optimization

With a molecular weight of 181 Da and Fsp³ of 0.5, 3-(Uracil-1-yl)pyrrolidine meets all fragment-likeness criteria (MW < 250, clogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6) [3]. The scaffold provides approximately 319 Da of MW headroom for fragment growth toward the typical 500 Da Lipinski ceiling, significantly more than pre-elaborated analogs such as 1-[2-oxo-1-(2-phenylmethoxyethyl)pyrrolidin-3-yl]pyrimidine-2,4-dione (MW 329 Da) . The X-ray structure of compound 16a bound to human dUTPase (PDB 3ARA, 1.70 Å) provides detailed structural information on the uracil recognition region and adjacent hydrophobic pocket, enabling structure-guided fragment growing and merging strategies [4]. The stereogenic center at C3 additionally allows for enantiomeric pair screening to probe stereochemical preferences in target engagement [5].

Chemical Biology: Tool Compound Synthesis for dUTPase Target Validation in Cancer Models

For chemical biology programs investigating dUTPase as a therapeutic target in colorectal, breast, or other cancers, 3-(Uracil-1-yl)pyrrolidine enables rapid synthesis of tool compounds (probes, affinity reagents, or PROTAC precursors) through N-functionalization. The scaffold's validated target engagement—confirmed by the 1.70 Å X-ray co-crystal structure showing uracil ring π-stacking in the recognition pocket [4]—provides confidence that derivatives will maintain dUTPase binding. The free amine enables installation of biotin tags, fluorescent reporters, or E3 ligase recruiter motifs in a single step. Critically, the dUTPase inhibitor field has established that N1-substituted uracil derivatives are the active pharmacophore; the C5-substituted regioisomer or linker-extended analogs lack this validated target engagement [1]. For groups studying dUTPase-mediated resistance to 5-FU chemotherapy, the scaffold provides access to inhibitors that potentiate 5-FU efficacy in both in vitro (HeLa S3) and in vivo (MX-1 xenograft) models [2].

Nucleoside Analog Research: Synthesis of Conformationally Restricted Pyrrolidine Nucleoside Mimetics

3-(Uracil-1-yl)pyrrolidine serves as a key intermediate for synthesizing pyrrolidine-containing nucleoside analogs where the tetrahydrofuran ring of natural nucleosides is replaced by a pyrrolidine ring. The Rejman et al. (2006) synthesis established a general route to racemic and enantiomeric 3-pyrrolidinyl nucleobase derivatives, demonstrating that both purine and pyrimidine bases (including uracil) can be efficiently attached to the pyrrolidine 3-position [5]. The resulting compounds are structural analogs of 2′,3′-dideoxynucleosides, a class that includes several FDA-approved antiviral agents. Unlike the 5-substituted regioisomer or linker-extended variants, the N1-pyrrolidine-uracil scaffold preserves the natural N-glycosidic bond geometry found in uridine, making it a closer structural mimic of the endogenous nucleoside [5]. The free amine also enables phosphonomethoxy group installation to generate nucleotide analogs with phosphate-mimicking functionality, as demonstrated by the synthesis of [3-(phosphonomethoxy)pyrrolidin-1-yl]pyrimidine derivatives [6].

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